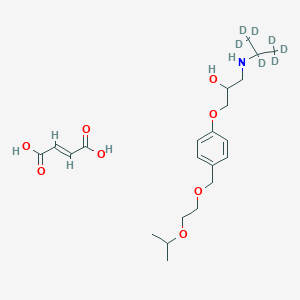
L-Glutamic Acid (ammonium salt)
Overview
Description
L-Glutamic Acid (ammonium salt) is a non-essential amino acid and the primary excitatory neurotransmitter in the central nervous system. It plays a crucial role in synaptic plasticity and neurotransmission. This compound is widely used in various scientific research fields due to its significant biological activities .
Preparation Methods
L-Glutamic Acid (ammonium salt) can be synthesized through several methods. One common method involves the fermentation process using microorganisms such as Corynebacterium glutamicum. The glucose is broken down into fragments through the Embden Meyerhof-Parnas pathway and the pentose-phosphate pathway, which are then channeled into the tricarboxylic acid cycle. The key precursor, α-ketoglutarate, is converted into L-glutamic acid through reductive amination with free ammonium ions, catalyzed by NADP-dependent glutamate dehydrogenase .
Industrial production often employs a two-stage fermentation process where α-ketoglutaric acid is produced by one microorganism and then converted into L-glutamic acid by another microorganism. Alternatively, a one-stage fermentation process using a single microorganism can also be utilized .
Chemical Reactions Analysis
L-Glutamic Acid (ammonium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing agents. For instance, the oxidation of L-glutamic acid can produce α-ketoglutaric acid, while reduction reactions can yield glutamate derivatives .
Scientific Research Applications
L-Glutamic Acid (ammonium salt) has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other amino acids and compounds. In biology, it serves as a cell culture supplement, enzyme substrate, and receptor ligand. In medicine, it is studied for its role in neurotransmission and its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Mechanism of Action
The mechanism of action of L-Glutamic Acid (ammonium salt) involves its interaction with ionotropic and metabotropic glutamate receptors. It acts as an agonist at kainate, NMDA, and quisqualate receptors, inducing excitatory synaptic transmission. This compound plays a vital role in synaptic plasticity and neurotransmission, contributing to various physiological and pathological processes .
Comparison with Similar Compounds
L-Glutamic Acid (ammonium salt) can be compared with other similar compounds such as L-Aspartic acid and L-Glutamine. While L-Aspartic acid is another non-essential amino acid involved in the urea cycle, L-Glutamine is an amide of L-Glutamic acid and serves as a nitrogen donor in various biosynthetic processes. The unique aspect of L-Glutamic Acid (ammonium salt) lies in its role as the primary excitatory neurotransmitter in the central nervous system .
References
Properties
IUPAC Name |
2-aminopentanedioic acid;azane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H3N/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGGXPMPXXISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N.N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, practically odourless crystals or crystalline powder | |
| Record name | MONOAMMONIUM GLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Freely soluble in water; practically insoluble in ethanol or ether | |
| Record name | MONOAMMONIUM GLUTAMATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
15673-81-1 | |
| Record name | Glutamic acid, monoammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15673-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)





![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)
![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)

![7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B10820430.png)
![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone](/img/structure/B10820437.png)

